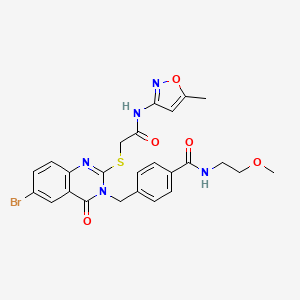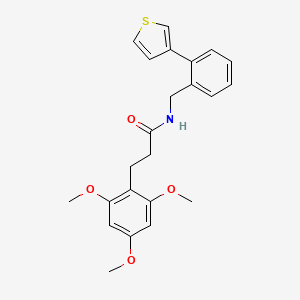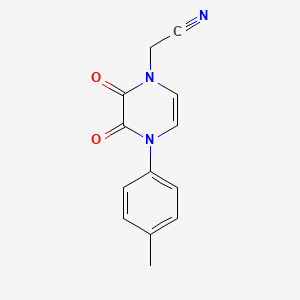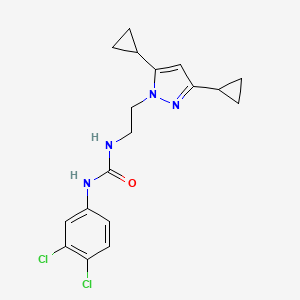
(5-(2-Fluorophényl)isoxazol-3-yl)méthyl 1-(méthylsulfonyl)pipéridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C17H19FN2O5S and its molecular weight is 382.41. The purity is usually 95%.
BenchChem offers high-quality (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
Le squelette isoxazole a démontré une activité anticancéreuse prometteuse. Des chercheurs ont synthétisé des dérivés de ce composé et évalué leurs effets sur des lignées cellulaires cancéreuses. Plus précisément, les dérivés du (5-(2-Fluorophényl)isoxazol-3-yl)méthyl 1-(méthylsulfonyl)pipéridine-4-carboxylate ont montré un potentiel en tant qu'agents cytotoxiques contre divers types de cancer. Des études plus approfondies explorent leurs mécanismes d'action et leur potentiel pour une thérapie ciblée .
Activité antimicrobienne
Le système cyclique isoxazole a été associé à des propriétés antimicrobiennes. Des chercheurs ont étudié des dérivés de notre composé pour leur efficacité contre les bactéries, les champignons et autres agents pathogènes. Ces études visent à identifier de nouveaux agents antimicrobiens capables de lutter contre les souches résistantes aux médicaments .
Effets anti-inflammatoires
Les dérivés de l'isoxazole, y compris notre composé, présentent une activité anti-inflammatoire. Ces molécules peuvent moduler les voies inflammatoires, ce qui les rend pertinentes pour des affections telles que la polyarthrite rhumatoïde et autres troubles inflammatoires. Les chercheurs continuent d'explorer leur potentiel en tant qu'agents thérapeutiques .
Potentiel analgésique
Certains composés à base d'isoxazole possèdent des propriétés analgésiques. Des recherches sur les effets analgésiques des dérivés du this compound ont révélé leur capacité à interagir avec les récepteurs de la douleur. Ces résultats contribuent au développement de nouveaux analgésiques .
Immunomodulation
L'activité immunosuppressive des dérivés de l'isoxazole a suscité de l'intérêt. Notre composé peut influencer les réponses immunitaires, ce qui le rend pertinent pour les maladies auto-immunes ou la médecine de transplantation. Les chercheurs explorent ses effets sur les cellules immunitaires et la régulation des cytokines .
Potentiel antiviral
Les molécules à base d'isoxazole ont également été étudiées pour leur activité antivirale. Bien que des études spécifiques sur notre composé soient limitées, ses caractéristiques structurelles suggèrent des interactions potentielles avec des cibles virales. Les chercheurs visent à découvrir son efficacité contre des virus spécifiques .
Propriétés
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1-methylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O5S/c1-26(22,23)20-8-6-12(7-9-20)17(21)24-11-13-10-16(25-19-13)14-4-2-3-5-15(14)18/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRYQEOBDDTDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)OCC2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2453123.png)
![3-[(4-methoxyphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2453125.png)



![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2453134.png)


![2-chloro-N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-sulfonamide](/img/structure/B2453139.png)




![5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2453145.png)
